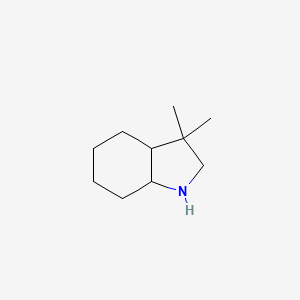
3,3-dimethyl-octahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyloctahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its octahydroindole structure with two methyl groups at the 3-position, making it a saturated derivative of indole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyloctahydro-1H-indole can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylindole under high pressure in the presence of a suitable catalyst such as palladium on carbon. The reaction typically requires conditions of elevated temperature and pressure to ensure complete saturation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyloctahydro-1H-indole may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, utilizing fixed-bed reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyloctahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyloctahydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain metabolic pathways, influencing cellular processes such as growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
3-Methylindole: A simpler derivative with one methyl group.
Octahydroindole: The parent compound without methyl substitution.
2,3-Dimethylindole: Another methyl-substituted indole with different substitution pattern.
Uniqueness: 3,3-Dimethyloctahydro-1H-indole is unique due to its specific substitution pattern and saturated structure, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C10H19N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
FYIBXGADAOXNGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2C1CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


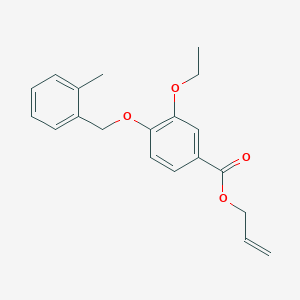
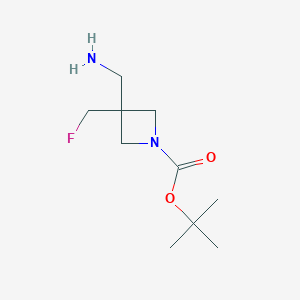
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

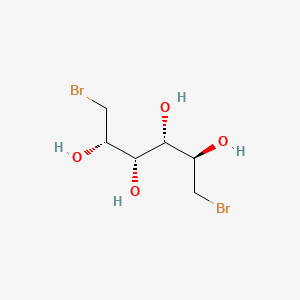
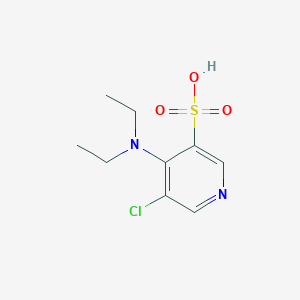

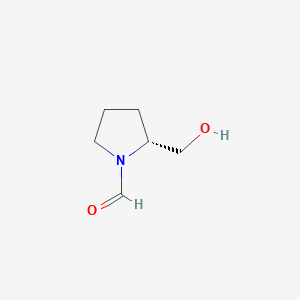
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
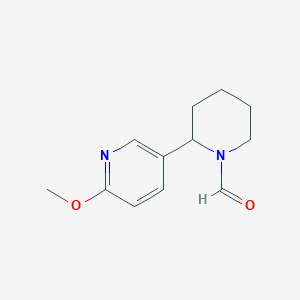
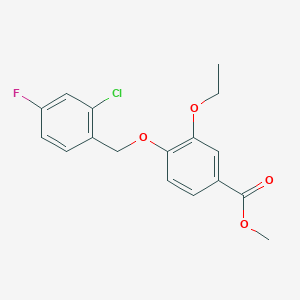
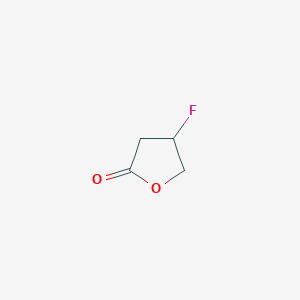

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
